molecular formula C16H16O4 B3169855 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938247-60-0

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid

Cat. No.: B3169855
CAS No.: 938247-60-0
M. Wt: 272.29 g/mol
InChI Key: AOHFBOMPMUJIAW-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid is a substituted benzoic acid derivative characterized by a methoxy (-OCH₃) group at position 3 and a (2-methylbenzyl)oxy (-OCH₂C₆H₃CH₃) group at position 2 of the aromatic ring. Structurally, it belongs to a class of compounds where functional groups modulate physicochemical properties and biological activity. The compound’s molecular formula is inferred to be C₁₆H₁₆O₄ (molecular weight ~272.29 g/mol) based on structural analogs .

Properties

IUPAC Name

3-methoxy-2-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-6-3-4-7-12(11)10-20-15-13(16(17)18)8-5-9-14(15)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHFBOMPMUJIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities References
This compound 2-[(2-methylbenzyl)oxy], 3-OCH₃ C₁₆H₁₆O₄ 272.29 Not explicitly found Hypothesized anti-inflammatory or enzyme inhibition activity (structural analog)
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) 2-O-(3-chloromethylbenzoyl) C₁₅H₁₁ClO₄ 290.70 N/A Lower gastric toxicity vs. aspirin (ASA); anti-inflammatory
2-[(3-Methylbenzyl)oxy]benzoic acid 2-O-(3-methylbenzyl) C₁₅H₁₄O₃ 242.27 926228-86-6 Lacks methoxy group; baseline for substitution effects
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid 4-O-(3-methylbenzyl), 3-OCH₃ C₁₆H₁₆O₄ 272.29 938275-66-2 Isomer with substituents at positions 3 and 4
Benzoic acid None C₇H₆O₂ 122.12 65-85-0 T3SS inhibitor; reference compound
Salicylic acid 2-OH C₇H₆O₃ 138.12 69-72-7 Anti-inflammatory; higher gastric toxicity
2-Benzyl-3-methoxybenzoic acid 2-Benzyl, 3-OCH₃ C₁₅H₁₄O₃ 242.27 183874-21-7 Structural isomer with benzyl instead of (2-methylbenzyl)oxy

Key Research Findings

Anti-Inflammatory Activity :

  • 3-CH₂Cl (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) demonstrates reduced gastric toxicity compared to aspirin in rat models, attributed to its modified substituents . This highlights the role of functional groups in mitigating side effects.
  • Salicylic acid (2-hydroxybenzoic acid) exhibits anti-inflammatory effects but causes gastric irritation, emphasizing the trade-off between activity and toxicity .

Enzyme Inhibition :

  • Benzoic acid and its derivatives, including 4-methoxy-cinnamic acid , inhibit bacterial Type III Secretion Systems (T3SS), critical for pathogen virulence . The methoxy and benzyloxy groups in this compound may enhance such activity through steric or electronic effects.

Synthetic Accessibility: Similar compounds (e.g., 4-((3-Methylquinazolinone)methoxy)benzoic acid) are synthesized via hydrolysis and acylation reactions, suggesting feasible routes for the target compound’s production .

Substituent Effects on Bioactivity

  • Benzyloxy Groups : The (2-methylbenzyl)oxy substituent may increase steric bulk, altering binding affinity to biological targets compared to simpler analogs like benzoic acid .
  • Chlorine Substituents : As in 3-CH₂Cl, electronegative groups can reduce toxicity while maintaining efficacy .

Limitations and Future Perspectives

  • Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Opportunities: Nanotechnology-based formulations (as proposed for 3-CH₂Cl ) could optimize delivery and efficacy. Further studies should explore synthesis, toxicity, and specific biological targets.

Biological Activity

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid is an organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : this compound

The compound features a methoxy group and a 2-methylbenzyl ether, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl group, allowing it to form covalent bonds with proteins and enzymes. This reactivity is crucial for its potential therapeutic applications, particularly in modifying biological molecules.

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. A study on related compounds showed that modifications in the molecular structure could enhance anti-inflammatory activity, suggesting that this compound could similarly possess such effects .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a comparative study, derivatives of benzoic acid were evaluated for their anti-inflammatory effects using the croton oil ear assay in mice. The results indicated that certain structural modifications led to significant reductions in inflammation, hinting at the potential efficacy of compounds like this compound .
  • In Vivo Studies : A study investigating the effects of similar compounds on diabetic retinopathy highlighted the ability of certain benzoic acid derivatives to reduce retinal vascular leakage in diabetic models. Although not directly tested, the structural similarities suggest a potential role for this compound in similar therapeutic contexts .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory effects
FenofibrateReduces retinal vascular leakage
Other benzoic acid derivativesVaried anti-inflammatory activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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